molecular formula C12H7NO2S B12092258 3-Nitrodibenzothiophene CAS No. 94764-55-3

3-Nitrodibenzothiophene

Cat. No.: B12092258
CAS No.: 94764-55-3
M. Wt: 229.26 g/mol
InChI Key: ZPEZGWPZHITXSF-UHFFFAOYSA-N
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Description

3-Nitrodibenzothiophene is an aromatic compound that belongs to the class of nitro-substituted dibenzothiophenes It is characterized by the presence of a nitro group (-NO2) attached to the third position of the dibenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrodibenzothiophene can be synthesized through the nitration of dibenzothiophene. The process typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. For example, one method involves maintaining the reaction mixture at 0°C and slowly adding a 70% nitric acid solution dropwise, followed by stirring below 5°C for 1 hour .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrodibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound-5-oxide.

    Reduction: 3-Aminodibenzothiophene.

    Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.

Scientific Research Applications

3-Nitrodibenzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrodibenzothiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to oxidative stress and the formation of reactive oxygen species, which can affect cellular pathways and functions .

Comparison with Similar Compounds

  • 2-Nitrodibenzothiophene
  • 4-Nitrodibenzothiophene
  • 3,7-Dinitrodibenzothiophene

Comparison: 3-Nitrodibenzothiophene is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergoFor example, 2-nitrodibenzothiophene may have different reactivity in substitution reactions due to the position of the nitro group .

Properties

CAS No.

94764-55-3

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

3-nitrodibenzothiophene

InChI

InChI=1S/C12H7NO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H

InChI Key

ZPEZGWPZHITXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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